molecular formula C25H33N3O2 B251468 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

Cat. No.: B251468
M. Wt: 407.5 g/mol
InChI Key: YCNIZUDARCJRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide, also known as BCT-197, is a novel small molecule inhibitor of the inflammasome NLRP3. The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various inflammatory diseases. BCT-197 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide inhibits the activation of the inflammasome NLRP3 by blocking the interaction between NLRP3 and the protein ASC. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is another key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been found to reduce oxidative stress, improve mitochondrial function, and promote autophagy. These effects are thought to contribute to the overall therapeutic efficacy of this compound in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide as a research tool is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models and to test the efficacy of NLRP3 inhibitors such as this compound. However, one limitation of this compound is its relatively low potency compared to other NLRP3 inhibitors. This may limit its utility in certain experimental settings where higher potency is required.

Future Directions

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide. One area of interest is the development of more potent and selective NLRP3 inhibitors based on the structure of this compound. Another area of interest is the clinical development of this compound as a therapeutic agent for inflammatory diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with gout and other inflammatory diseases. Finally, there is also interest in studying the role of the NLRP3 inflammasome in other diseases such as cancer and neurodegenerative disorders, and this compound may be a useful tool in these studies.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-aminopiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then acylated with butyryl chloride to yield the final product, this compound. The synthesis of this compound has been described in detail in a research article by Li et al. (2018).

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, diabetes, and Alzheimer's disease. In a mouse model of gout, this compound was found to significantly reduce the production of interleukin-1β, a pro-inflammatory cytokine that is produced by the inflammasome in response to uric acid crystals. In a mouse model of type 2 diabetes, this compound was found to improve glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, this compound was found to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of the disease.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H33N3O2/c1-5-6-23(29)28-17-15-27(16-18-28)22-13-11-21(12-14-22)26-24(30)19-7-9-20(10-8-19)25(2,3)4/h7-14H,5-6,15-18H2,1-4H3,(H,26,30)

InChI Key

YCNIZUDARCJRGU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.